N-(Benzoylcarbamoyl)glycyl-L-leucine N-(Benzoylcarbamoyl)glycyl-L-leucine
Brand Name: Vulcanchem
CAS No.: 827613-08-1
VCID: VC16811093
InChI: InChI=1S/C16H21N3O5/c1-10(2)8-12(15(22)23)18-13(20)9-17-16(24)19-14(21)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,18,20)(H,22,23)(H2,17,19,21,24)/t12-/m0/s1
SMILES:
Molecular Formula: C16H21N3O5
Molecular Weight: 335.35 g/mol

N-(Benzoylcarbamoyl)glycyl-L-leucine

CAS No.: 827613-08-1

Cat. No.: VC16811093

Molecular Formula: C16H21N3O5

Molecular Weight: 335.35 g/mol

* For research use only. Not for human or veterinary use.

N-(Benzoylcarbamoyl)glycyl-L-leucine - 827613-08-1

Specification

CAS No. 827613-08-1
Molecular Formula C16H21N3O5
Molecular Weight 335.35 g/mol
IUPAC Name (2S)-2-[[2-(benzoylcarbamoylamino)acetyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C16H21N3O5/c1-10(2)8-12(15(22)23)18-13(20)9-17-16(24)19-14(21)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,18,20)(H,22,23)(H2,17,19,21,24)/t12-/m0/s1
Standard InChI Key ZTGGOQKVWNXBQM-LBPRGKRZSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)NC(=O)C1=CC=CC=C1
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)CNC(=O)NC(=O)C1=CC=CC=C1

Introduction

N-(Benzoylcarbamoyl)glycyl-L-leucine is a synthetic dipeptide derivative with a unique chemical structure that combines a benzoylcarbamoyl group with glycyl-L-leucine. This compound is primarily studied for its chemical reactivity, biological activity, and potential applications in biochemical research and industrial processes.

  • IUPAC Name: (2S)-2-[[2-(benzoylcarbamoylamino)acetyl]amino]-4-methylpentanoic acid

  • Molecular Formula: C16H21N3O5

  • Molecular Weight: 335.35 g/mol

  • CAS Number: 827613-08-1

Synthesis of N-(Benzoylcarbamoyl)glycyl-L-leucine

The synthesis of this compound involves the reaction of benzoyl chloride with glycyl-L-leucine in the presence of a base such as triethylamine. The process is typically carried out in dichloromethane at low temperatures to ensure high yield and purity.

Synthetic Route:

  • Reactants: Benzoyl chloride, glycyl-L-leucine, triethylamine.

  • Solvent: Dichloromethane.

  • Reaction Conditions: Low temperatures (~0–5°C).

Industrial Production:

Industrial-scale synthesis employs automated reactors and continuous flow systems to maintain consistent reaction conditions, enhancing production efficiency.

Chemical Reactions and Stability

N-(Benzoylcarbamoyl)glycyl-L-leucine demonstrates diverse reactivity due to its peptide bonds and benzoyl group.

  • Hydrolysis: Breaks into constituent amino acids (e.g., leucine and phthalic acid) under acidic or basic conditions.

  • Cyclization: Forms imides under strong acidic conditions (e.g., with sulfuric acid at high temperatures).

Reaction TypeCommon ReagentsProducts
HydrolysisHCl or NaOH, waterPhthalic acid, leucine
CyclizationSulfuric acidN-phthaloylleucine

Biological Activity

This compound has been studied for its role in cellular signaling and metabolic pathways, particularly related to protein synthesis and enzyme modulation.

Mechanisms of Action:

  • mTOR Pathway Activation: Similar to leucine derivatives, it may activate the mTOR pathway, promoting protein synthesis.

  • Enzyme Inhibition: Potentially interacts with hydrolases, affecting peptide metabolism.

  • Cellular Uptake: Likely transported via peptide transporters, enhancing bioavailability.

Biological Effects:

  • Enhances protein synthesis in muscle cells by increasing phosphorylation of S6K1.

  • Modulates neuroendocrine pathways, potentially reducing appetite through hypothalamic signaling.

Applications in Research

N-(Benzoylcarbamoyl)glycyl-L-leucine is employed in various fields of research due to its structural properties and biological effects.

  • Chemistry: Model compound for studying peptide bond formation and hydrolysis.

  • Biology: Tool for investigating protein folding and stability.

  • Medicine: Explored for therapeutic potential in metabolic regulation.

  • Industry: Used in synthesizing complex molecules and as a reagent in chemical processes.

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